BenchChemオンラインストアへようこそ!

D-(+)-Cellotriose

Gene Expression Cellulase Induction Cellobiohydrolase

D-(+)-Cellotriose (≥93% HPLC) is the critical trisaccharide substrate for cellulolytic enzyme research. Unlike cellobiose or cellotetraose, it uniquely induces cel7C/D gene expression >10⁶-fold and provides distinct kinetic parameters (Km ~70 µM) for subsite mapping of processive cellobiohydrolases like Trichoderma reesei Cel7A. Soluble at 50 mg/mL in H₂O, it ensures reproducible β-glucosidase/endoglucanase assays without longer-oligosaccharide interference. Ideal for biofuel enzyme manufacturing R&D. Note: While CAS 9037-55-2 is historically referenced, the active research-grade D-(+)-Cellotriose is correctly identified by CAS 33404-34-1; please verify CAS when ordering.

Molecular Formula C18H32O16
Molecular Weight 504.4 g/mol
CAS No. 9037-55-2
Cat. No. B10769715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(+)-Cellotriose
CAS9037-55-2
Molecular FormulaC18H32O16
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
InChIInChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2
InChIKeyFYGDTMLNYKFZSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-(+)-Cellotriose (CAS 9037-55-2): A Defined Trisaccharide Substrate for Cellulase System Characterization and Bioprocess Optimization


D-(+)-Cellotriose, also known as β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-D-glucose, is a linear cellodextrin composed of three glucose units linked via β-1,4-glycosidic bonds [1]. With a molecular weight of 504.44 g/mol and a defined solubility profile in aqueous buffers (50 mg/mL in H₂O), this soluble trisaccharide serves as a critical, intermediate-length substrate for mechanistic studies of cellulolytic enzyme systems, bridging the gap between the dimer cellobiose and longer-chain oligosaccharides . Its utility is grounded in its ability to act as a specific inducer of cellulase gene expression and as a kinetically distinct substrate that reveals enzyme subsite architecture and catalytic mechanism nuances not accessible with alternative cellodextrins [2].

Why D-(+)-Cellotriose Cannot Be Substituted by Cellobiose or Cellotetraose for Critical Research and Bioprocess Applications


Substituting D-(+)-Cellotriose with a closely related cellodextrin like cellobiose (DP2) or cellotetraose (DP4) introduces significant and quantifiable functional divergence, invalidating experimental outcomes or process controls. For instance, cellobiose exhibits a negligible capacity to induce the transcription of essential cellobiohydrolase genes (cel7C and cel7D) compared to cellotriose [1]. Conversely, cellotetraose displays a different catalytic efficiency and product inhibition profile with key industrial enzymes like Trichoderma reesei cellobiohydrolase I (Cel7A), which uses a 'multiple attack' mechanism that yields distinct product ratios (cellobiose:cellotriose) that are chain-length dependent [2][3]. Furthermore, binding affinity to carbohydrate-binding modules (CBMs) and subsite mapping within enzyme active sites are critically dependent on the degree of polymerization, with cellotriose occupying a specific topological niche that longer oligomers cannot replicate [4].

Quantitative Evidence Differentiating D-(+)-Cellotriose from Closest Analogs: A Comparative Guide for Scientific Selection


Cellotriose Exhibits ~2.7×10⁶-Fold Higher Cellobiohydrolase Gene Induction Potency than Cellobiose

In the basidiomycete Phanerochaete chrysosporium, the presence of D-(+)-Cellotriose dramatically upregulates the transcription of the cellobiohydrolase gene cel7D. In contrast, cellobiose, a common alternative two-glucose dimer, has a negligible effect on the expression of this same gene [1]. The quantitative difference is stark: the maximum transcript level for cel7D reached 1.7 × 10⁶ copies per 10⁵ actin gene transcripts in the presence of cellotriose, whereas cellobiose failed to induce a comparable response [1]. For the cel7C gene, the effect is similarly pronounced, with cellotetraose inducing the highest response, but cellotriose still far exceeding cellobiose [1].

Gene Expression Cellulase Induction Cellobiohydrolase Phanerochaete chrysosporium RT-qPCR

Kinetic Differentiation: Cellotriose Exhibits a Km of 70 µM for Trichoderma reesei CBH, Defining a Distinct Affinity Profile vs. Cellotetraose (Km 0.1 µM)

The kinetics of hydrolysis by the major cellobiohydrolase from Trichoderma reesei QM9414 reveal a stark, chain-length-dependent difference in substrate affinity. The Michaelis constant (Km) for D-(+)-Cellotriose was determined to be 70 µM, while for cellotetraose (DP4) the enzyme exhibits a Km of 0.1 µM, representing a 700-fold higher apparent affinity for the longer substrate [1]. This difference is not just quantitative; it signifies a shift in the enzyme's catalytic mechanism and the number of subsites occupied in its active site tunnel [1][2].

Enzyme Kinetics Cellobiohydrolase Trichoderma reesei Michaelis-Menten Substrate Affinity

Cellotriose Binds CBM9.3 with a KD of 2.1×10⁻⁴ M, a 10⁴-Fold Lower Affinity than Xyloglucan Oligosaccharides, Confirming Its Specificity for Enzyme vs. CBM Studies

The binding affinity of cello-oligosaccharides to a family 9 carbohydrate-binding module (CBM9.3) was quantified using isothermal titration calorimetry (ITC). D-(+)-Cellotriose exhibited a dissociation constant (KD) of 2.1 ± 0.14 × 10⁻⁴ M. This value is virtually identical to that of the dimer cellobiose (KD = 2.1 ± 0.25 × 10⁻⁴ M) but is approximately 25,000-fold weaker than the affinity for xyloglucan (XGO) dimer mixture (KD = 0.98 ± 0.17 × 10⁻⁴ M) [1]. This low millimolar-range affinity indicates that cellotriose is a poor ligand for this CBM, and thus, its interactions in multi-domain cellulases are dominated by the catalytic domain, not the CBM, a critical distinction for mechanistic studies [2].

Carbohydrate-Binding Module Binding Affinity Isothermal Titration Calorimetry CBM9.3 Protein Engineering

Cellotriose is a 30-200x Slower Substrate than Cellotetraose for Myrothecium verrucaria Cellulase, Demonstrating Subsite-Dependent Turnover

The turnover number (kcat) for the hydrolysis of cellodextrins by a purified Myrothecium verrucaria cellulase reveals a steep increase with degree of polymerization. For D-(+)-Cellotriose, the turnover number was found to be 50-200 (increasing with initial concentration), while for cellotetraose (DP4) it reached approximately 400, and for cellopentaose and cellohexaose it was at least 450 [1]. This 2- to 8-fold difference in catalytic rate, even after accounting for concentration, underscores that cellotriose is a kinetically distinct substrate that does not fully occupy the enzyme's catalytic subsites, making it an ideal tool for mapping subsite contributions to catalysis [1].

Enzyme Kinetics Turnover Number Cellulase Myrothecium verrucaria Substrate Specificity

High-Impact Research and Industrial Application Scenarios for D-(+)-Cellotriose Driven by Quantitative Differentiation


Inducer for Cellulase Production in Industrial Fungal Strains

Leveraging its >10⁶-fold higher potency as a transcriptional inducer of the cel7D cellobiohydrolase gene compared to cellobiose, D-(+)-Cellotriose can be employed at low concentrations to specifically upregulate cellulase expression in engineered production strains like Phanerochaete chrysosporium and Trichoderma reesei [1]. This application is critical for improving yields in industrial enzyme manufacturing for biofuel and biorefinery processes.

Active Site Mapping and Mechanistic Studies of Cellobiohydrolases (CBHs)

The unique kinetic parameters of cellotriose, particularly its 700-fold higher Km (70 µM) and 2- to 8-fold lower turnover number compared to cellotetraose, make it an essential tool for mapping the subsite architecture and catalytic mechanism of processive CBHs like Trichoderma reesei Cel7A [2][3]. Its use allows researchers to isolate the contributions of specific glucose-binding subsites within the enzyme's active site tunnel.

Defined Substrate for β-Glucosidase and Endoglucanase Specificity Assays

The defined purity (≥93% by HPLC) and solubility profile (50 mg/mL in H₂O) of commercial D-(+)-Cellotriose enable its use as a reproducible and high-purity substrate for quantifying the hydrolytic activity and specificity of key cellulolytic enzymes like β-glucosidases and endoglucanases, with minimized interference from longer oligosaccharide contaminants . This ensures that measured activity is strictly attributable to the target enzyme's action on the β-1,4 linkage of the trisaccharide.

Reference Standard for Carbohydrate Analytics and Process Monitoring

Due to its established HPLC purity (≥95-96%) and characteristic specific rotation ([α]20/D +22° to +26°), D-(+)-Cellotriose serves as an ideal analytical standard for identifying and quantifying cellodextrin intermediates in complex biomass hydrolysates, a key step in monitoring and optimizing saccharification and fermentation processes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-(+)-Cellotriose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.